2-(Chloromethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine
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Overview
Description
2-(Chloromethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazine family, which is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chloromethyl derivatives with imidazole derivatives in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(Chloromethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Oxazolines: These compounds have a similar ring structure but differ in the position of the nitrogen and oxygen atoms.
Oxazolidines: These are five-membered rings containing nitrogen and oxygen, similar to oxazines but with different chemical properties.
Imidazoles: These compounds have a similar nitrogen-containing ring but lack the oxygen atom present in oxazines
Uniqueness
2-(Chloromethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is unique due to its specific ring structure and the presence of the chloromethyl group, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C7H9ClN2O |
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Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-(chloromethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine |
InChI |
InChI=1S/C7H9ClN2O/c8-3-6-4-10-1-2-11-5-7(10)9-6/h4H,1-3,5H2 |
InChI Key |
MQKTXJZBHDUYOU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=NC(=CN21)CCl |
Origin of Product |
United States |
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